

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of B026

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Compound of Interest		
Compound Name:	B026	
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Abstract

B026 is a novel, highly potent, and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3][4] These enzymes are critical transcriptional co-activators implicated in a multitude of cellular processes, and their dysregulation is linked to various cancers. **B026** demonstrates significant anti-proliferative activity in cancer cell lines and dose-dependent tumor growth inhibition in preclinical animal models.[1][3] Possessing favorable oral bioavailability and a low clearance rate in rats, **B026** represents a promising candidate for further preclinical and clinical investigation as an anticancer agent.[1][3] This document provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of **B026**, including detailed experimental methodologies.

Pharmacodynamics

The pharmacodynamic profile of **B026** is characterized by its potent and selective inhibition of p300/CBP HAT activity, leading to downstream effects on oncogenic gene expression and cancer cell proliferation.

Mechanism of Action



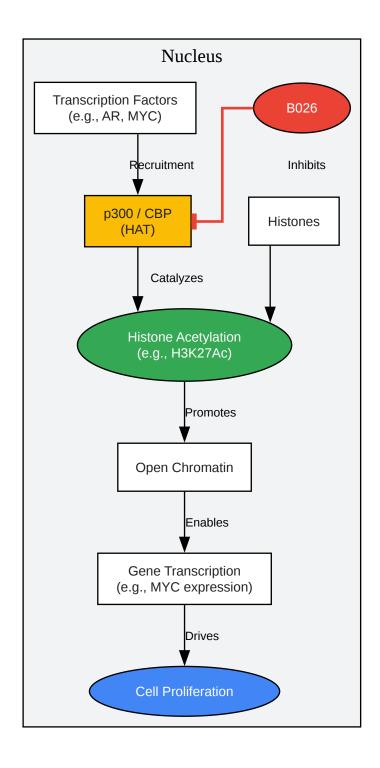
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p300 and CBP are lysine acetyltransferases that play a key role as transcriptional co-activators. They are recruited to chromatin where they acetylate histone proteins (such as H3K27) and other transcription factors. This acetylation neutralizes the positive charge of lysine residues, leading to a more open chromatin structure and facilitating gene transcription.

B026 exerts its effect by directly inhibiting the catalytic HAT activity of p300 and CBP.[1][2][4] This inhibition prevents the acetylation of key substrates. A critical downstream target of p300/CBP is the MYC oncogene, a transcription factor that is regulated by super-enhancer regions.[1][3] By inhibiting p300/CBP, **B026** leads to decreased histone acetylation at the MYC locus, downregulating its expression and consequently blocking cancer cell proliferation.[1][3]





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Figure 1: B026 Mechanism of Action on p300/CBP Signaling.

In Vitro Activity & Potency



B026 is a highly potent inhibitor of both p300 and CBP, with nanomolar efficacy in enzymatic assays. Its anti-proliferative effects have been confirmed across a panel of cancer cell lines, particularly those of hematological and prostate cancer origin.[1][5]

Parameter	Value	Description
p300 IC50	1.8 nM	Enzymatic inhibitory concentration against p300 HAT.[1][2][3][4]
CBP IC50	9.5 nM	Enzymatic inhibitory concentration against CBP HAT.[1][2][3][4]
Maver-1 IC50	2.6 nM	Anti-proliferative activity in Mantle Cell Lymphoma cell line.[1]
MV-4-11 IC50	4.2 nM	Anti-proliferative activity in Acute Myeloid Leukemia cell line.[1]
22Rv1 IC50	4.4 nM	Anti-proliferative activity in prostate cancer cell line.[1]
LnCaP-FGC IC50	9.8 nM	Anti-proliferative activity in prostate cancer cell line.[1]
Table 1: In Vitro Potency and Anti-proliferative Activity of B026.		

Cellularly, treatment with **B026** results in a dose-dependent decrease in the acetylation of Histone H3 at lysine 27 (H3K27Ac), a key epigenetic mark mediated by p300/CBP.[1]

Pharmacokinetics

Pharmacokinetic studies of **B026** were conducted in male Sprague-Dawley rats, revealing favorable properties for an orally administered agent, including good bioavailability and low clearance.[1][3]



Parameter	Route	Value	Unit
Clearance (CL)	i.v.	13.4	mL/min/kg
AUC0-t	p.o.	3.71	μM·h
Bioavailability (F)	p.o.	56	%

Table 2: In Vivo

Pharmacokinetic

Parameters of B026 in

Rats.

The data indicates that **B026** is well-absorbed after oral administration and is cleared from the body at a low rate, suggesting the potential for sustained therapeutic concentrations.[1][3]

In Vivo Efficacy

The anti-tumor activity of **B026** was evaluated in a xenograft mouse model using the MV-4-11 acute myeloid leukemia cell line. Oral administration of **B026** resulted in significant, dosedependent inhibition of tumor growth.

Dose (p.o.)	Dosing Schedule	Tumor Growth Inhibition (TGI)
50 mg/kg	Daily for 28 days	75.0%
100 mg/kg	Daily for 28 days	85.7%

Table 3: In Vivo Efficacy of

B026 in an MV-4-11 Xenograft

Model.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **B026**.



p300/CBP Histone Acetyltransferase (HAT) Enzymatic Assay

This assay quantifies the ability of B026 to inhibit the enzymatic activity of p300 and CBP.

- Enzyme and Substrate Preparation: Recombinant human p300 or CBP enzyme is used. A
 biotinylated peptide derived from Histone H4 serves as the substrate.
- Reaction Mixture: The reaction is conducted in a buffer containing Tris-HCl, DTT, PMSF, and sodium butyrate.
- Assay Procedure:
 - The enzyme, histone peptide substrate, and varying concentrations of **B026** (or DMSO vehicle control) are incubated in a 96-well plate.
 - The enzymatic reaction is initiated by the addition of Acetyl-CoA.
 - The reaction is allowed to proceed for a set time at 30°C.
 - The reaction is quenched.
- Detection: The level of peptide acetylation is measured using a chemiluminescent or timeresolved fluorescence resonance energy transfer (TR-FRET) based method. An antibody specific to the acetylated lysine on the histone peptide is used for detection.
- Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the logarithm of the B026 concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (e.g., MTS/MTT Assay)

This assay measures the effect of **B026** on the viability and proliferation of cancer cell lines.

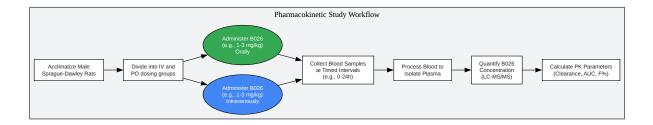
- Cell Seeding: Cancer cells (e.g., MV-4-11, 22Rv1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of B026 or DMSO vehicle control for a period of 72 to 120 hours.



- Reagent Addition: A tetrazolium compound (e.g., MTS or MTT) is added to each well. Viable, metabolically active cells reduce the tetrazolium salt into a colored formazan product.
- Incubation: The plates are incubated for 1-4 hours to allow for formazan development.
- Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm).
- Data Analysis: The absorbance values are converted to percent viability relative to the DMSO control. The IC50 is determined by plotting percent viability against the log of B026 concentration.

In Vivo Pharmacokinetic Study

This protocol outlines the procedure for determining the pharmacokinetic profile of **B026** in rats.



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Figure 2: Experimental Workflow for In Vivo Pharmacokinetic Study.

- Animals: Male Sprague-Dawley rats (e.g., 200-250g) are used. Animals are fasted overnight before dosing.
- Dosing:



- Intravenous (IV) Group: B026, formulated in a suitable vehicle (e.g., saline, DMSO, PEG),
 is administered via the tail vein at a specific dose (e.g., 1-3 mg/kg).
- Oral (PO) Group: B026 is administered by oral gavage at a specific dose (e.g., 1-3 mg/kg).
- Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
- Plasma Preparation: Samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.
- Bioanalysis: The concentration of B026 in the plasma samples is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., WinNonlin) to calculate key parameters such as Area Under the Curve (AUC), Clearance (CL), and oral bioavailability (F%).

Western Blot Analysis for H3K27Ac and MYC

This protocol is used to assess the effect of **B026** on target protein expression and histone modification in cells.

- Cell Treatment and Lysis: MV-4-11 cells are treated with various concentrations of B026 for a specified time (e.g., 6 or 24 hours). After treatment, cells are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.
- SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:



- The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- The membrane is incubated overnight at 4°C with primary antibodies specific for H3K27Ac, MYC, or a loading control (e.g., β-actin or total Histone H3).
- The membrane is washed and then incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: The intensity of the bands is quantified using densitometry software. The levels of H3K27Ac and MYC are normalized to the loading control to determine the relative change in expression.

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